molecular formula C29H28N4O4S B2554229 2-((3-(4-(morpholine-4-carbonyl)phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide CAS No. 451467-52-0

2-((3-(4-(morpholine-4-carbonyl)phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide

Cat. No. B2554229
CAS RN: 451467-52-0
M. Wt: 528.63
InChI Key: RSWONQGVXCKFMZ-UHFFFAOYSA-N
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Description

2-((3-(4-(morpholine-4-carbonyl)phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C29H28N4O4S and its molecular weight is 528.63. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopy and Molecular Docking Studies

A comprehensive structural and vibrational study on a closely related compound, incorporating vibrational spectroscopy and molecular docking analyses, highlights its potential in exploring molecular characteristics. The study utilized FT-IR and FT-Raman spectroscopy to compare theoretical and experimental wavenumbers, providing insights into molecular electrostatic potential, frontier molecular orbital analysis, and nonlinear optical properties. The molecular docking results indicated a stable complex formation with BRCA2 complex, suggesting inhibitory activity against BRCA2 complex (El-Azab et al., 2016).

Synthesis and Transformation Studies

Research on the synthesis and transformations of related compounds has led to the development of novel 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline derivatives. These findings contribute to the chemical diversity and potential applicability of these compounds in various scientific studies, including their role in further synthetic processes (Dyachenko & Vovk, 2012).

Antimicrobial Activity Studies

A study on the antimicrobial activity of synthesized pyrimidine-triazole derivatives, derived from a similar molecular framework, has showcased the potential of these compounds against selected bacterial and fungal strains. This research underlines the significance of such compounds in the development of new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Hemolytic Activity and Antimicrobial Evaluation

Another study focused on the synthesis, antimicrobial evaluation, and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, presenting a comprehensive view of their pharmacological profile. These findings are crucial for understanding the therapeutic potential and safety profile of such compounds (Gul et al., 2017).

Enantioselective Synthesis of Piperidine-Containing Natural Products

The use of phenylglycinol-derived oxazolopiperidone lactams, as versatile intermediates in the enantioselective synthesis of piperidine-containing natural products, highlights the relevance of similar compounds in synthetic organic chemistry. This research provides a basis for the development of structurally diverse and biologically active compounds (Escolano et al., 2006).

properties

IUPAC Name

2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4S/c34-26(30-15-14-21-6-2-1-3-7-21)20-38-29-31-25-9-5-4-8-24(25)28(36)33(29)23-12-10-22(11-13-23)27(35)32-16-18-37-19-17-32/h1-13H,14-20H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWONQGVXCKFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.